

Best practices for handling and storing Fmoc-lys(palmitoyl)-OH.

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Compound of Interest

Compound Name: *Fmoc-lys(palmitoyl)-OH*

Cat. No.: *B613411*

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Technical Support Center: Fmoc-Lys(Palmitoyl)-OH

Welcome to the technical support center for **Fmoc-Lys(Palmitoyl)-OH**. This guide provides best practices, troubleshooting tips, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this lipophilic amino acid derivative in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for **Fmoc-Lys(Palmitoyl)-OH**?

A1: **Fmoc-Lys(Palmitoyl)-OH** should be stored at -20°C in a tightly sealed container, protected from moisture and light. Proper storage is crucial to prevent degradation of the Fmoc protecting group and hydrolysis of the side-chain amide.

Q2: What is the molecular weight and formula of **Fmoc-Lys(Palmitoyl)-OH**?

A2: The key properties are summarized in the table below.

Property	Value
Molecular Formula	C ₃₇ H ₅₄ N ₂ O ₅
Molecular Weight	606.84 g/mol
CAS Number	201004-46-8

Q3: In which solvents is **Fmoc-Lys(Palmitoyl)-OH** soluble?

A3: Due to its long palmitoyl chain, **Fmoc-Lys(Palmitoyl)-OH** is highly lipophilic and may exhibit poor solubility in some standard solid-phase peptide synthesis (SPPS) solvents. It is generally soluble in N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). Solubility in dichloromethane (DCM) may be limited. It is recommended to prepare solutions fresh before use and sonicate if necessary to aid dissolution. For difficult cases, a small amount of a co-solvent like DMSO can be considered, but its compatibility with the overall synthesis strategy should be verified.

Q4: Why is **Fmoc-Lys(Palmitoyl)-OH** used in peptide synthesis?

A4: The palmitoyl group is a lipid moiety that, when attached to a peptide, can enhance its ability to interact with and cross cell membranes. This lipidation can improve the peptide's therapeutic potential by increasing its bioavailability and cellular uptake.

Troubleshooting Guides

Issue 1: Poor Coupling Efficiency

Symptom: Incomplete coupling of **Fmoc-Lys(Palmitoyl)-OH** to the growing peptide chain, as indicated by a positive Kaiser test (blue or purple beads) after the coupling step.

Possible Causes:

- **Steric Hindrance:** The bulky Fmoc group combined with the long, flexible palmitoyl chain can sterically hinder the approach of the activated carboxyl group to the N-terminal amine of the peptide on the solid support.

- **Aggregation:** The hydrophobic palmitoyl chain can promote aggregation of the peptide chains on the resin, limiting reagent access to the reaction sites.
- **Poor Solubility:** The reagent may not be fully dissolved in the coupling solvent, leading to a lower effective concentration.
- **Suboptimal Activation:** The chosen coupling reagent may not be potent enough to efficiently activate the sterically hindered carboxylic acid.

Solutions:

Solution	Description
Use a More Potent Coupling Reagent	Switch from standard carbodiimide reagents like DIC/HOBt to more powerful uronium/aminium or phosphonium salt-based reagents such as HATU, HBTU, or PyBOP. These reagents are known to be more effective for sterically hindered amino acids.
Double Coupling	If a single coupling reaction is incomplete, perform a second coupling step with a fresh solution of activated Fmoc-Lys(Palmitoyl)-OH. This can significantly improve the yield.
Increase Reaction Time and/or Temperature	Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight. If using a microwave peptide synthesizer, a slightly elevated temperature (e.g., 50°C) can also enhance coupling efficiency.
Improve Solubilization	Ensure the Fmoc-Lys(Palmitoyl)-OH is fully dissolved before adding it to the resin. Sonication of the amino acid solution may be helpful. Consider using NMP as the solvent, as it often has better solvating properties for difficult sequences than DMF.

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Figure 1: Troubleshooting workflow for poor coupling efficiency.

Issue 2: On-Resin Aggregation

Symptom: The peptide-resin swells poorly, clumps together, and you observe slow or incomplete Fmoc deprotection and coupling reactions for subsequent amino acids.

Possible Cause: The hydrophobic palmitoyl chains on the lysine residues can interact with each other and with other hydrophobic side chains, leading to inter- and intra-chain aggregation. This collapses the resin pores and prevents efficient diffusion of reagents.

Solutions:

Solution	Description
Use Chaotropic Salts	Adding a low concentration of a chaotropic salt, such as LiCl (0.5 M), to the coupling and deprotection solutions can help to disrupt the hydrogen bonding and hydrophobic interactions that cause aggregation.
Incorporate Backbone-Modifying Dipeptides	If the peptide sequence allows, inserting a pseudoproline dipeptide or a Dmb/Hmb-protected amino acid every 6-8 residues can disrupt the formation of secondary structures that lead to aggregation.
High-Temperature Synthesis	Performing the synthesis at an elevated temperature (e.g., 60-75°C), particularly with a microwave peptide synthesizer, can provide enough energy to overcome the aggregation forces and improve reaction kinetics.
Solvent Optimization	Using a solvent mixture, such as DMF/NMP or including a small percentage of DMSO, can improve the solvation of the growing peptide chain and reduce aggregation.

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Figure 2: Strategies to mitigate on-resin aggregation.

Experimental Protocols

Protocol 1: Manual Coupling of Fmoc-Lys(Palmitoyl)-OH using HATU

This protocol is designed for a 0.1 mmol scale synthesis.

- Resin Preparation:
 - Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.
 - Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF (1 x 5 min, followed by 1 x 15 min).
 - Wash the resin thoroughly with DMF (5x), DCM (3x), and finally DMF (3x).
 - Confirm complete Fmoc removal with a positive Kaiser test.
- Activation and Coupling:
 - In a separate vial, dissolve **Fmoc-Lys(Palmitoyl)-OH** (3 equivalents, 0.3 mmol, 182 mg) and HATU (2.9 equivalents, 0.29 mmol, 110 mg) in a minimal amount of DMF (approximately 2-3 mL). Sonicate briefly if necessary to ensure complete dissolution.
 - Add N,N-diisopropylethylamine (DIPEA) (6 equivalents, 0.6 mmol, 105 μ L) to the activation mixture and vortex for 1-2 minutes.
 - Immediately add the activated amino acid solution to the deprotected resin.
 - Agitate the reaction mixture at room temperature for 2-4 hours.
- Monitoring and Washing:
 - Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.

- If the Kaiser test is positive, consider a second coupling (double coupling) by repeating step 2 with fresh reagents.
- Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

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Figure 3: Workflow for the manual coupling of **Fmoc-Lys(Palmitoyl)-OH**.

Protocol 2: Cleavage and Deprotection of Palmitoylated Peptides

Caution: This procedure should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

- Resin Preparation:
 - After the final Fmoc deprotection, wash the peptide-resin thoroughly with DCM (5x) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
- Cleavage Cocktail Preparation:

- Prepare a fresh cleavage cocktail. A common choice for peptides containing standard protecting groups is Reagent K or a simpler mixture like TFA/TIS/H₂O (95:2.5:2.5, v/v/v). The choice of scavengers depends on the other amino acids in your sequence. For palmitoylated peptides, ensuring complete removal of all protecting groups is key.
- Cleavage Reaction:
 - Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
 - Stir or agitate the mixture at room temperature for 2-4 hours.
- Peptide Precipitation and Isolation:
 - Filter the resin and collect the filtrate containing the cleaved peptide.
 - Wash the resin with a small amount of fresh TFA and combine the filtrates.
 - Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (typically 10-20 times the volume of the TFA solution).
 - Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether two more times.
 - Dry the crude peptide under vacuum.

For further assistance, please contact our technical support team.

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